Desbromoleptophos

概要

説明

Desbromoleptophos is an organophosphorus compound known for its potent insecticidal properties. It is a metabolite of leptophos and is recognized for its stability and persistence in the environment . This compound has been studied for its neurotoxic effects, particularly its ability to inhibit acetylcholinesterase and neuropathy target esterase .

準備方法

Synthetic Routes and Reaction Conditions

Desbromoleptophos can be synthesized through the reaction of 2,5-dichlorophenol with diethyl phosphorochloridothioate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

化学反応の分析

Types of Reactions

Desbromoleptophos undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,5-dichlorophenol and diethyl phosphoric acid.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Hydrolysis: 2,5-dichlorophenol and diethyl phosphoric acid.

Substitution: Various organophosphorus derivatives.

科学的研究の応用

Ecotoxicological Applications

Desbromoleptophos is recognized for its stability and persistence in the environment, making it a significant contaminant in ecological studies. Its ecotoxicological effects have been extensively studied to understand its impact on different ecosystems.

- Persistence and Bioaccumulation : Research indicates that this compound can accumulate in biological systems, raising concerns about its long-term effects on wildlife and human health. Its stability means it can remain in the environment longer than other compounds, potentially leading to higher exposure levels for organisms .

- Toxicity Assessments : Studies have shown that this compound exhibits neurotoxic effects similar to those of its parent compound, leptophos. For example, it has been linked to delayed neurotoxicity in animal models, where exposure resulted in observable clinical signs and weight loss . Such findings underscore the importance of assessing the ecological risks associated with this compound.

Agricultural Applications

In agriculture, this compound has been studied for its potential use as a pesticide. Its effectiveness against various pests makes it a candidate for integrated pest management strategies.

- Pesticidal Efficacy : As a derivative of leptophos, desbromoleptophos retains some insecticidal properties that can be beneficial in controlling pest populations. Its application can lead to reduced crop damage and improved yields when used correctly .

- Environmental Impact Studies : The use of this compound necessitates careful consideration of its environmental impact. Studies focusing on its degradation pathways and effects on non-target species are crucial for developing sustainable agricultural practices that minimize ecological disruption.

Pharmacological Research

This compound has also been investigated for its potential pharmacological applications, particularly concerning its neurotoxic effects.

- Neuropharmacology Studies : Given its neurotoxic profile, researchers are exploring the mechanisms by which this compound affects neural tissues. Understanding these mechanisms could provide insights into developing treatments for conditions related to cholinergic dysfunction .

- Potential Therapeutic Uses : Some studies suggest that compounds with simi

作用機序

Desbromoleptophos exerts its effects primarily through the inhibition of acetylcholinesterase and neuropathy target esterase. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of cholinergic receptors. The overstimulation of these receptors causes neurotoxic effects, including paralysis and gait abnormalities . The molecular targets of this compound include the active sites of acetylcholinesterase and neuropathy target esterase, where it forms covalent bonds, leading to enzyme inhibition .

類似化合物との比較

Desbromoleptophos is similar to other organophosphorus compounds such as fenthion and fenitrothion. it is unique in its high stability and persistence in the environment . Unlike fenitrothion, which does not cause delayed neurotoxicity, this compound is known to induce delayed neurotoxicity in animal models . This makes it a valuable compound for studying the mechanisms of organophosphorus-induced neurotoxicity.

List of Similar Compounds

- Fenthion

- Fenitrothion

- Leptophos

- Parathion

生物活性

Desbromoleptophos is a significant metabolite of leptophos, an organophosphate pesticide. Understanding its biological activity is crucial due to its implications for environmental health and human safety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound is characterized by its stability and persistence in the environment. It is formed as a degradation product of leptophos, which itself is a weak anticholinesterase agent but can be metabolized into more potent forms like leptophos oxon . The metabolic pathway of leptophos involves hydrolysis and oxidation processes, leading to the formation of this compound and other derivatives .

This compound exhibits its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. The potency of this compound as an AChE inhibitor varies, but it is generally considered less potent than its parent compound, leptophos oxon .

Toxicological Effects

The toxicological profile of this compound has been studied in various animal models. Key findings include:

- Neurotoxicity : Studies have shown that exposure to this compound can lead to neurotoxic effects similar to those observed with other organophosphates. Inhibition of cholinesterase activity has been documented in both brain and red blood cells (RBCs) following exposure .

- Developmental Effects : Research indicates that this compound may have developmental neurotoxic effects, particularly in avian species such as chick embryos. These effects are characterized by alterations in cholinergic signaling pathways during critical periods of development .

- Chronic Exposure : Long-term exposure studies in rodents have demonstrated significant reductions in cholinesterase activity at various dose levels, suggesting potential chronic neurotoxic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity and toxicity of this compound:

- Acute Toxicity Study : In a study involving rats fed varying doses of this compound, significant inhibition of RBC cholinesterase was observed at doses above 10 ppm after 14 days. However, no significant changes were noted in overall health or organ morphology .

- Developmental Neurotoxicity : A study using chick embryos revealed that exposure to organophosphate compounds, including this compound, resulted in impaired synaptic function and reduced cholinergic receptor activity. This suggests that even low-level exposures during critical developmental windows can have lasting neurobehavioral impacts .

- Environmental Persistence : this compound has been identified as a persistent contaminant in agricultural runoff, raising concerns about its long-term ecological impact and potential bioaccumulation in food chains .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Organism | Dose Level (ppm) | Key Findings |

|---|---|---|---|

| Acute Toxicity | Rats | 0, 10, 20 | Significant RBC cholinesterase inhibition |

| Developmental Effects | Chick Embryos | Low concentrations | Impaired cholinergic signaling |

| Chronic Exposure | Rats | 0, 25, 50 | Long-term cholinesterase inhibition observed |

特性

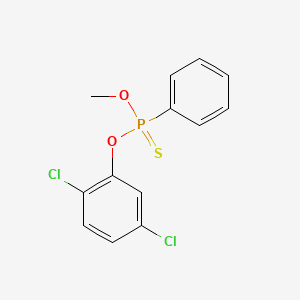

IUPAC Name |

(2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2O2PS/c1-16-18(19,11-5-3-2-4-6-11)17-13-9-10(14)7-8-12(13)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGSTGQUUANUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(C1=CC=CC=C1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866344 | |

| Record name | O-(2,5-Dichlorophenyl) O-methyl phenylphosphonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53490-78-1, 73270-48-1, 73306-98-6, 73306-99-7 | |

| Record name | Desbromo leptophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53490-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desbromoleptophos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053490781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073270481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073306986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073306997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBROMOLEPTOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69CLB7QMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。